molecular formula C12H24N14O4S B13093956 ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate CAS No. 28831-55-2

((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate

Katalognummer: B13093956
CAS-Nummer: 28831-55-2
Molekulargewicht: 460.48 g/mol
InChI-Schlüssel: BFNGOYHEQSLYMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate is a chemical compound that belongs to the class of aminopyrimidines It is characterized by the presence of a pyrimidine ring substituted with amino and methyl groups, and a guanidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate typically involves multiple steps. One common method starts with the preparation of 2-amino-6-methylpyrimidine-4-ol from guanidine hydrochloride and ethyl acetoacetate . This intermediate is then reacted with suitable amines to form the desired guanidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any oxidized forms of the compound.

    Substitution: The amino and methyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution can introduce various functional groups onto the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of pathogens. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

28831-55-2

Molekularformel

C12H24N14O4S

Molekulargewicht

460.48 g/mol

IUPAC-Name

2-[(2-amino-6-methylpyrimidin-4-yl)amino]guanidine;sulfuric acid

InChI

InChI=1S/2C6H11N7.H2O4S/c2*1-3-2-4(11-6(9)10-3)12-13-5(7)8;1-5(2,3)4/h2*2H,1H3,(H4,7,8,13)(H3,9,10,11,12);(H2,1,2,3,4)

InChI-Schlüssel

BFNGOYHEQSLYMP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)N)NN=C(N)N.CC1=CC(=NC(=N1)N)NN=C(N)N.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.